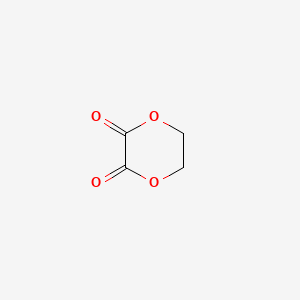Ethylene oxalate
CAS No.: 3524-70-7
Cat. No.: VC7969525
Molecular Formula: C4H4O4
Molecular Weight: 116.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3524-70-7 |
|---|---|
| Molecular Formula | C4H4O4 |
| Molecular Weight | 116.07 g/mol |
| IUPAC Name | 1,4-dioxane-2,3-dione |
| Standard InChI | InChI=1S/C4H4O4/c5-3-4(6)8-2-1-7-3/h1-2H2 |
| Standard InChI Key | ZNLAHAOCFKBYRH-UHFFFAOYSA-N |
| SMILES | C1COC(=O)C(=O)O1 |
| Canonical SMILES | C1COC(=O)C(=O)O1 |
Introduction
Physicochemical Properties and Thermodynamic Data
Ethylene oxalate exhibits distinct thermodynamic and structural characteristics, as documented by the National Institute of Standards and Technology (NIST) . Key properties include:
Table 1: Thermodynamic Properties of Ethylene Oxalate
| Property | Value | Method |
|---|---|---|
| Enthalpy of Formation (ΔfH° solid) | -697.0 ± 1.2 kJ/mol | Calorimetry |
| Heat Capacity (Cp, solid) | 141.9 J/(mol·K) at 298 K | Calorimetry |
| Entropy (S° solid) | 158.4 J/(mol·K) | Calculated |
The compound’s crystalline structure and high thermal stability (decomposition temperature >150°C) make it suitable for high-temperature polymer processing. Its enthalpy of formation, a critical parameter for reaction feasibility, indicates moderate stability under standard conditions .
Applications in Polymer Science
Ethylene oxalate’s primary application lies in modifying biodegradable polymers. Liu (2021) demonstrated that incorporating 0.3 mol% ethylene oxalate into PES copolymers enhanced both mechanical and crystallization properties :
Table 2: Mechanical Properties of PES Copolymers
| Property | PED (Control) | PEED (0.3 mol% EO) | Improvement |
|---|---|---|---|
| Tensile Strength (MPa) | 32.1 | 32.5 | +1.2% |
| Young’s Modulus (MPa) | 620 | 700 | +13% |
| Elongation at Break (%) | 480 | 825 | +72% |
The accelerated crystallization rate (observed via isothermal melt crystallization) and increased spherulite density in PEED suggest that ethylene oxalate disrupts polymer chain packing, promoting heterogeneous nucleation . This innovation addresses a longstanding challenge in PES applications, where slow crystallization limits processing efficiency.
Recent Advances and Future Directions
The 2021 study by Liu et al. represents a paradigm shift in polymer engineering, demonstrating that minimal ethylene oxalate additions (<1 mol%) can optimize biodegradable materials . Future research should explore:
-
Scaling Strategies: Industrial-scale production of ethylene oxalate-enriched copolymers.
-
Toxicological Modeling: Predictive assays for ethylene oxalate metabolism in mammalian systems.
-
Environmental Impact: Long-term biodegradation studies in soil and aquatic environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume